molecular formula C10H11NO B8392138 2-Amino-2-methyl-indan-1-one

2-Amino-2-methyl-indan-1-one

Cat. No.: B8392138
M. Wt: 161.20 g/mol
InChI Key: HTWHLAQQUBJQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methyl-indan-1-one is a synthetic organic compound featuring an indanone core structure substituted with an amino group and a methyl group at the 2-position. This structure is of significant interest in medicinal and organic chemistry research due to its rigidity and similarity to privileged pharmacophores. Research Applications and Value: The indanone scaffold is a versatile building block in organic synthesis. It serves as a key intermediate in constructing more complex polycyclic structures for material science and pharmaceutical research . Derivatives of 2-aminoindane, a structurally related compound, have been studied for their potential as serotonin releasing agents, which may be relevant for neuropharmacological investigations . Furthermore, substituted indanones have shown a range of biological activities in preliminary research, including acting as acetylcholinesterase (AChE) inhibitors, monoamine oxidase (MAO) inhibitors, and demonstrating antitumor properties, making the core structure a valuable template for drug discovery programs . Note to Researchers: This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or human consumption of any kind. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-amino-2-methyl-3H-inden-1-one

InChI

InChI=1S/C10H11NO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6,11H2,1H3

InChI Key

HTWHLAQQUBJQLF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Amino-2-methyl-indan-1-one with key analogs, focusing on molecular features, pharmacological profiles, and toxicity data.

Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Structural Differences
This compound Not reported C₁₀H₁₁NO 161.20 2-amino, 2-methyl, 1-ketone Ketone at position 1; methyl at position 2
2-Aminoindane (2-AI) 2979-32-4 C₉H₁₁N 133.19 2-amino Fully saturated indane ring; no ketone
5-Iodo-2-aminoindan (5-IAI) 140074-50-6 C₉H₁₀IN 247.09 2-amino, 5-iodo Iodo substituent enhances lipophilicity
5-Aminoindan-1-one 3470-54-0 C₉H₉NO 147.18 1-ketone, 5-amino Amino at position 5; lacks methyl group
5-Methoxy-6-methyl-2-aminoindan Not reported C₁₁H₁₅NO 177.24 2-amino, 5-methoxy, 6-methyl Methoxy and methyl enhance steric bulk

Key Observations :

  • The methyl group at position 2 may enhance metabolic stability by sterically hindering enzymatic degradation, a feature absent in 5-Aminoindan-1-one .
Pharmacological and Toxicological Profiles
Compound Receptor Affinity Pharmacological Effects Toxicity Notes
This compound Unknown; predicted serotonin modulation Limited data; structural analogs suggest mild stimulant effects No thorough toxicological studies available
2-Aminoindane (2-AI) Serotonin (5-HT) release MDMA-like euphoria, mild stimulant effects Limited neurotoxicity reported in rodents
5-IAI 5-HT and dopamine release Longer-lasting euphoria vs. MDMA; non-neurotoxic No significant neurotoxicity in studies
5-Methoxy-6-methyl-2-aminoindan High 5-HT₂A affinity Hallucinogenic effects; MDMA-like activity Potential cardiotoxicity at high doses

Critical Findings :

  • 5-IAI demonstrates a favorable safety profile compared to MDMA due to the absence of neurotoxic metabolites, attributed to its iodine substituent .
  • 5-Methoxy-6-methyl-2-aminoindan exhibits hallucinogenic properties linked to its methoxy group, a feature absent in this compound .

Preparation Methods

Acid-Catalyzed Intramolecular Cyclization

The cyclization of substituted 3-arylpropionic acids represents a foundational approach for constructing the indanone core. For example, Price and Lewis demonstrated that hydrocinnamic acid (1 ) cyclizes to unsubstituted 1-indanone (2 ) using 20% sulfuric acid at 140°C, albeit in modest yields (27%). Modern adaptations employ stronger Lewis acids like Tb(OTf)₃, which facilitate cyclization of 3-arylpropionic acids (4 ) to substituted 1-indanones (5 ) at 250°C with yields up to 74%. For 2-methyl substitution, 3-(2-methylphenyl)propionic acid could undergo analogous cyclization, though steric effects may necessitate optimized conditions.

Table 1: Cyclization of 3-Arylpropionic Acids to 1-Indanones

SubstrateCatalystTemperature (°C)Yield (%)Reference
3-(2-Methylphenyl)propionic acidTb(OTf)₃25068
3-(2-Bromophenyl)propionic acidn-BuLi−10076

Friedel-Crafts Acylation of Acyl Chlorides

Transition Metal-Catalyzed Carbonylative Cyclization

Palladium-Mediated Reductive Cyclization

Negishi et al. reported the carbonylative cyclization of carboxylic acid esters (42 ) using Pd catalysts under CO atmosphere, achieving 88–92% yields. Adapting this protocol, methyl 3-(2-methylphenyl)propionate could cyclize to 2-methyl-1-indanone, followed by nitration and reduction to install the amino group. PtO₂-catalyzed hydrogenation, as demonstrated in the synthesis of dilemmaone B, offers a parallel pathway for reductive amination.

Table 2: Transition Metal-Catalyzed Syntheses

SubstrateCatalystConditionsYield (%)Reference
Methyl 3-arylpropionatePd(acac)₂CO, Et₃N, MeCN90
2-Nitrostyrene derivativePtO₂H₂ (2.7 atm), EtOH48

Introduction of the Amino Group

Nitration-Reduction Sequence

The synthesis of 6-amino-5-methylindan-1-one (28 ) from 5-methylindan-1-one (27 ) involves nitration using 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone (34 ), followed by catalytic hydrogenation. For 2-amino-2-methyl-indan-1-one, a similar strategy could be employed: nitration at the 2-position of 2-methylindan-1-one, followed by reduction with Pd/C or PtO₂ under H₂.

Direct Amination Strategies

Patent WO2003076387A2 describes the protection of 2-aminoindan derivatives using Boc groups, enabling subsequent alkylation and deprotection. Applying this methodology, 2-methylindan-1-one could undergo amination via a Schiff base intermediate, followed by hydrolysis to yield the target compound.

Industrial-Scale Considerations

Continuous Flow Reactors

The patent literature highlights the use of continuous flow reactors for large-scale production, minimizing side reactions and improving yield. Solvent systems such as THF/water mixtures or ethanol are preferred for their compatibility with acid catalysts and ease of purification.

Purification Techniques

Crystallization from ethanol/water mixtures or chromatography on silica gel ensures high purity (>98%), as evidenced by the isolation of dilemmaone B. For this compound, recrystallization in hexane/ethyl acetate mixtures may optimize recovery.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Acid-catalyzed cyclizationLow-cost catalystsModerate yields, high temperaturesModerate
Pd-catalyzed cyclizationHigh yields, mild conditionsCO handling requirementsHigh
Nitration-reductionRegioselective aminationMultiple steps, byproduct formationModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-methyl-indan-1-one in laboratory settings?

  • Methodology : A two-step approach is common:

Friedel-Crafts acylation : React indane with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 2-methyl-indan-1-one.

Amination : Introduce the amino group via nitration followed by reduction (e.g., using H₂/Pd-C) or direct substitution with ammonia under high pressure.
Note: Purification via recrystallization (e.g., ethanol/water mixtures) is critical due to potential byproducts like regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Methods :

  • NMR : ¹H/¹³C NMR to confirm the indan backbone and methyl/amino substituents. Look for characteristic shifts (e.g., NH₂ ~3–5 ppm, carbonyl C=O ~200–220 ppm).
  • IR : Stretching frequencies for C=O (~1680–1750 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹).
  • X-ray crystallography : For unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding or steric effects .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Protocol :

  • Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min increments.
  • pH stability : Monitor degradation via HPLC in buffers (pH 3–11) over 24–72 hours.
  • Light sensitivity : Expose to UV (254 nm) and track decomposition by UV-Vis spectroscopy.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Approach :

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Cross-validation : Compare with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) to validate bond lengths/angles.
  • High-resolution data : Collect synchrotron data (≤0.8 Å resolution) to reduce ambiguity in electron density maps.

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

  • Workflow :

DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

MD simulations : Model solvation effects (e.g., in DMSO or water) to predict reaction pathways.

Docking studies : If bioactive, simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Q. What experimental designs mitigate challenges in regioselective functionalization of the indan core?

  • Solutions :

  • Directed ortho-metalation : Use a directing group (e.g., Bpin) to control substitution sites.
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce side products (e.g., 100°C, 30 min, sealed vessel).
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

  • Troubleshooting :

  • Solvent effects : Recalculate DFT shifts with implicit solvent models (e.g., PCM for DMSO).
  • Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., NH₂ rotation).
  • Impurity identification : Perform LC-MS to rule out contaminants (e.g., oxidation byproducts) .

Methodological Resources

TechniqueApplicationReference
SHELXLCrystallographic refinement
DFT/B3LYPElectronic property prediction
ReactIRReaction monitoring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.